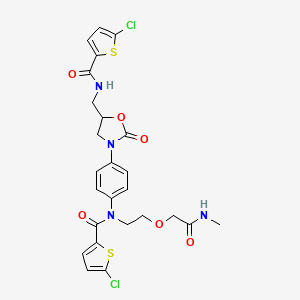
Rivaroxaban Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rivaroxaban Impurity 10 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of several impurities that can be present in the final product, and its identification and quantification are essential for ensuring the quality of the drug .
Méthodes De Préparation
The preparation of Rivaroxaban Impurity 10 involves several synthetic routes and reaction conditions. One method includes the use of oxolane and N,N-carbonyl dimidazoles in a three-necked flask, followed by heating and cooling steps to isolate the impurity . The process typically involves multiple steps, including the addition of reagents, heating, cooling, and filtration to obtain the desired impurity. Industrial production methods may vary, but they generally follow similar principles to ensure the impurity is produced in a controlled and reproducible manner .
Analyse Des Réactions Chimiques
Rivaroxaban Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium bicarbonate, isobutyl chloroformate, and dichloromethane . The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations. Major products formed from these reactions include different derivatives of the impurity, which can be isolated and characterized using techniques such as chromatography and mass spectrometry .
Applications De Recherche Scientifique
Rivaroxaban Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the stability and degradation of Rivaroxaban, as well as to develop analytical methods for detecting and quantifying impurities . In biology and medicine, the impurity can be used to investigate the potential toxicological effects and safety profiles of Rivaroxaban. Industrial applications include quality control and regulatory compliance, ensuring that the final drug product meets the required standards .
Mécanisme D'action
The mechanism of action of Rivaroxaban Impurity 10 is not as well-studied as that of Rivaroxaban itself. it is known that impurities can interact with various molecular targets and pathways, potentially affecting the overall activity of the drug. Rivaroxaban works by inhibiting Factor Xa, an enzyme involved in the coagulation cascade . Impurities like this compound may interfere with this mechanism, either by directly interacting with Factor Xa or by affecting other components of the coagulation pathway .
Comparaison Avec Des Composés Similaires
Rivaroxaban Impurity 10 can be compared with other impurities found in Rivaroxaban, such as Rivaroxaban Impurity 6, Rivaroxaban Impurity 11, and Rivaroxaban Impurity 12 . Each impurity has unique structural and chemical properties that can influence the overall quality and safety of the drug. For example, Rivaroxaban Impurity 6 may have different reactivity and stability compared to this compound, making it essential to study and control each impurity individually . The uniqueness of this compound lies in its specific formation pathway and its potential impact on the drug’s efficacy and safety .
Propriétés
Formule moléculaire |
C25H24Cl2N4O6S2 |
|---|---|
Poids moléculaire |
611.5 g/mol |
Nom IUPAC |
5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33) |
Clé InChI |
CMEMJJHGXGOKPN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


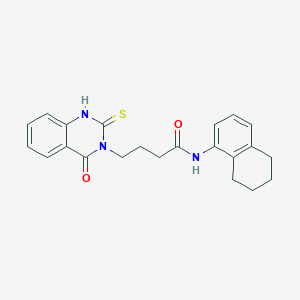
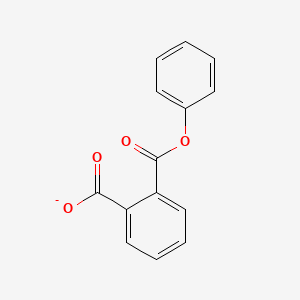
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)


![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)
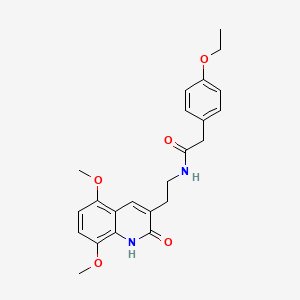
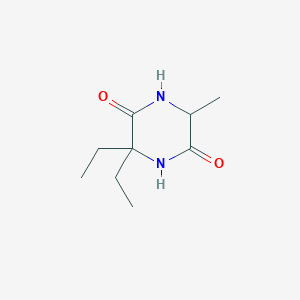
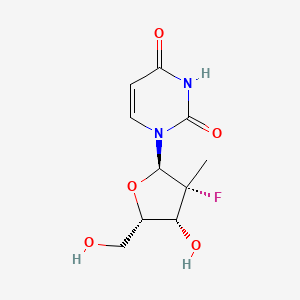
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
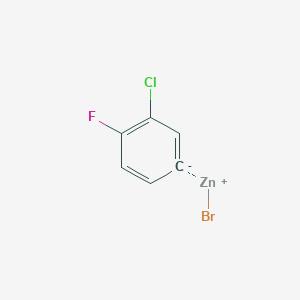
![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
